molecular formula C14H8ClF3O2 B578439 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid CAS No. 1237080-49-7

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid

Cat. No. B578439
M. Wt: 300.661
InChI Key: JMYZJNOSHGYDKU-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a carboxylic acid building block . It is a derivative of benzoic acid, which is a common antimicrobial food additive .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid consists of a benzene ring with a carboxylic acid group and a trifluoromethyl group attached to it . The exact steric and electronic properties of this compound have been studied using molecular orbital and empirical methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid include a melting point of 110-112°C, a predicted boiling point of 281.5±50.0 °C, and a predicted density of 1.49±0.1 g/cm3 . It is a solid at room temperature and is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Application in Chemical Synthesis

  • Summary of the Application : The compound “2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid” is used in the nitration process within droplet-based microreactors .
  • Methods of Application or Experimental Procedures : The nitration of “3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid” was developed with mixed acid within droplet-based microreactors. The effects of key operating parameters were characterized. The optimized reaction temperature, M-ratio and N/S were found to be 308 K, 1.6 and 0.57, respectively .

Application in Drug Synthesis

  • Summary of the Application : The compound “2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid” is used in the synthesis of certain FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group .
  • Methods of Application or Experimental Procedures : The synthesis of these drugs often involves the use of 2-chloro-3-fluoro-4-(trifluoromethyl) pyridine and 2-bromoacetic acid. The intermediate compound is obtained by treating it with 3-chloro-5-hydroxybenzonitrile, which is then irradiated in a microwave at 150 °C in the presence of NaOH .
  • Results or Outcomes : The synthesis process results in the production of potential drug molecules that contain the TFM group. These drugs have been used for various diseases and disorders .

Application in Material Science

  • Summary of the Application : The compound “2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid” is used in the synthesis of certain materials that contain the trifluoromethyl (TFM, -CF3) group .
  • Methods of Application or Experimental Procedures : The synthesis of these materials often involves the use of 2-chloro-3-fluoro-4-(trifluoromethyl) pyridine and 2-bromoacetic acid. The intermediate compound is obtained by treating it with 3-chloro-5-hydroxybenzonitrile, which is then irradiated in a microwave at 150 °C in the presence of NaOH .
  • Results or Outcomes : The synthesis process results in the production of potential materials that contain the TFM group. These materials have been used for various applications .

Safety And Hazards

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYZJNOSHGYDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691130
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid

CAS RN

1237080-49-7
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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